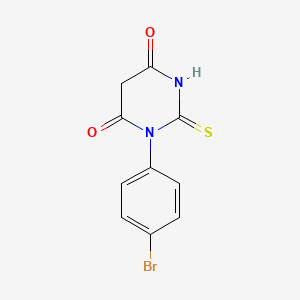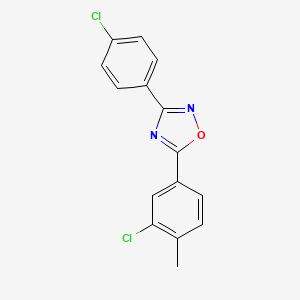
3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, which is an important neurotransmitter in the central nervous system. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic applications for various neurological disorders.
作用機序
3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole acts as a potent and selective inhibitor of GABA aminotransferase, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and maintaining the balance between excitation and inhibition in the brain. By increasing GABA levels, this compound can reduce neuronal excitability and potentially alleviate symptoms of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of GABA aminotransferase and subsequent increase in GABA levels. GABA is involved in a wide range of physiological processes, including the regulation of neuronal excitability, sleep, and anxiety. By modulating GABA levels, this compound can potentially affect these processes and lead to therapeutic effects in various neurological disorders.
実験室実験の利点と制限
One advantage of 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole is its high potency and selectivity for GABA aminotransferase, which allows for precise modulation of GABA levels in the brain. Additionally, this compound has been shown to be effective in various animal models of neurological disorders, indicating its potential for therapeutic use. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical applications.
将来の方向性
There are several potential future directions for research on 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole. One area of interest is its potential use in the treatment of epilepsy, as GABA is involved in the regulation of neuronal excitability. Additionally, this compound may have potential applications in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Further studies are also needed to evaluate the safety and efficacy of this compound in clinical trials for various neurological disorders.
合成法
The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole involves the reaction of 2,6-dichlorobenzoyl chloride with 4-(1-pyrrolidinyl)isoxazol-5-amine in the presence of a base, followed by methylation of the resulting intermediate with methyl iodide. This method has been optimized to produce high yields of pure this compound.
科学的研究の応用
3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, this compound has been shown to increase GABA levels in the brain, leading to anticonvulsant and anxiolytic effects. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9-12(15(20)19-7-2-3-8-19)14(18-21-9)13-10(16)5-4-6-11(13)17/h4-6H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIZRHRSXGNCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5799039.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5799056.png)
![4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5799064.png)

![N~1~-(3,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5799087.png)


![2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5799101.png)